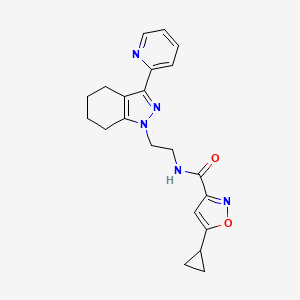
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a biochemical used for proteomics research . It has a molecular formula of C13H17N and a molecular weight of 187.28 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCc1ccc2NC3CCCCC3c2c1 . The InChI code for this compound is 1S/C13H17N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,10,12,14H,2-5H2,1H3 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 187.28 .Scientific Research Applications
Synthesis and Characterization
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole, a hexahydrocarbazole derivative, has been the subject of various scientific studies due to its unique chemical structure and potential applications. For instance, studies have focused on the preparation of 3- and 6-substituted hexahydrocarbazoles, exploring the transmission of substituent effects in these compounds. These hexahydrocarbazoles are generally produced by hydrogenating corresponding tetrahydrocarbazoles in strongly acidic solutions, and the substituents include various functional groups, indicating a broad scope for chemical modification and exploration of properties (Utley & Yeboah, 1978).
Biomedical Applications
The structural versatility of carbazole derivatives, including hexahydrocarbazole, has led to their exploration in the pharmaceutical domain. For instance, a study on 9-hydroxy-5-methyl-(and 5,6-dimethyl)-6H-pyrido[4,3-b]carbazole-1-N-[(dialkylamino)alkyl]carboxamides revealed their significant antitumor activities and cytotoxicity against various cancer cell lines, demonstrating the potential of carbazole derivatives in cancer therapy (Jasztold-Howorko et al., 1994).
Photophysical and Optical Properties
Carbazole derivatives, including hexahydrocarbazoles, have been studied for their photophysical and optical properties, indicating their potential use in photonic and electronic applications. For instance, novel carbazole Schiff bases synthesized from carbazole amines and aromatic aldehydes exhibited unique structural and optical characteristics, suggesting potential uses in organic light-emitting diodes due to their emissive properties (Çiçek et al., 2018).
Crystallography and Molecular Structure
The crystal structure analysis of hexahydrocarbazole derivatives provides insights into their molecular geometry and potential interactions in solid-state forms. A study detailing the crystal structure of a particular hexahydrocarbazole derivative revealed the inclination angles and tetrahedral configurations, which are crucial for understanding the compound's reactivity and intermolecular interactions (Govindasamy et al., 2003).
Other Applications
Additionally, hexahydrocarbazole derivatives have been investigated for their potential in applications such as fluorescence imaging in living plant cells, showcasing their versatility in various scientific domains (Zhang et al., 2010).
properties
IUPAC Name |
6-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,10,12,14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYJONDNSWCNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501338932 |
Source


|
| Record name | 2,3,4,4a,9,9a-Hexahydro-6-methyl-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501338932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6731-86-8 |
Source


|
| Record name | 2,3,4,4a,9,9a-Hexahydro-6-methyl-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501338932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane](/img/structure/B2644993.png)
![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2644994.png)

![4-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2644996.png)


![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)




![1-{[(2-Bromophenyl)methylidene]amino}guanidine](/img/structure/B2645014.png)
![N-(2-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2645015.png)